![molecular formula C7H6BrN3 B1268454 8-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 7169-96-2](/img/structure/B1268454.png)

8-溴-2-甲基-[1,2,4]三唑并[1,5-a]吡啶

描述

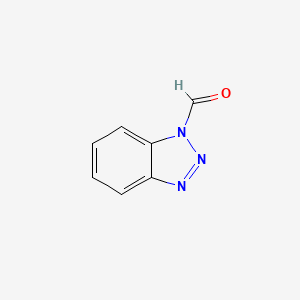

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机化学合成

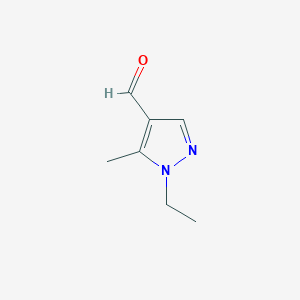

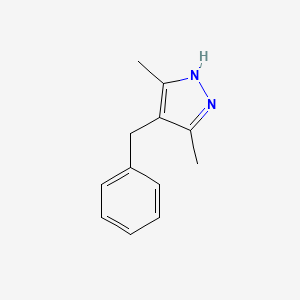

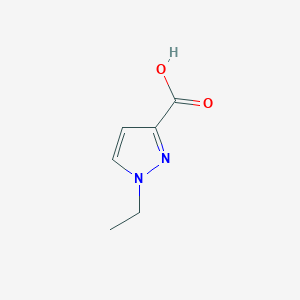

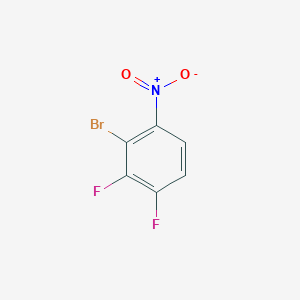

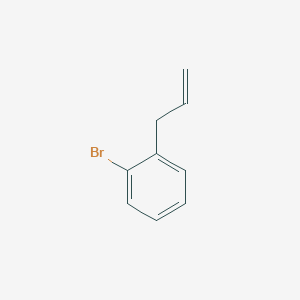

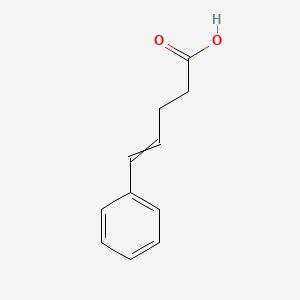

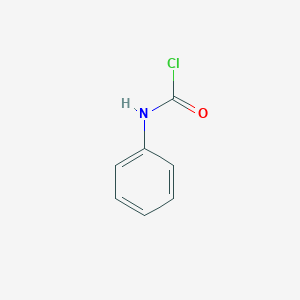

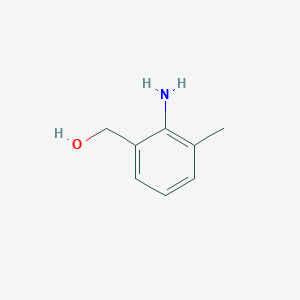

该化合物在有机化学中被用于合成杂环化合物 . 一种无催化剂、无添加剂、环保的微波条件下合成1,2,4-三唑并[1,5-a]吡啶的方法已经建立 . 该串联反应涉及使用烯胺腈和苯甲酰肼,一种转酰胺机制,然后与腈进行亲核加成,随后缩合以在较短的反应时间内得到目标化合物 .

药物化学和医药化学

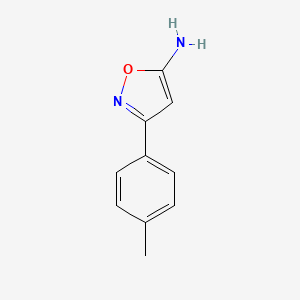

含氮杂环化合物存在于许多具有巨大生物活性的天然产物中 . 1,2,4-三唑并[1,5-a]吡啶,具有桥头氮原子,通常存在于药物和生物活性化合物中 . 它表现出许多活性,包括作为RORγt反向激动剂、PHD-1、JAK1和JAK2抑制剂 .

多种疾病的治疗

这些化合物用于治疗心血管疾病、2型糖尿病和过度增殖性疾病 .

材料科学中的应用

抗菌性能

三唑核作为许多药物类别(如抗菌药、抗真菌药、抗癌药、抗氧化剂、抗病毒药、抗炎药、止痛药、抗癫痫药、抗高血压药、抗抑郁药、抗糖尿病药、抗焦虑药和抗结核药)的中心结构成分存在 .

抗真菌性能

作用机制

Target of Action

This compound is a part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It’s known that triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Biochemical Pathways

Compounds with similar structures have been found to impact various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Result of Action

Compounds with similar structures have shown moderate antiproliferative activities against cancer cells .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

生化分析

Biochemical Properties

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The bromine atom at the 8th position enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature. Additionally, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .

Cellular Effects

The effects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAPKs and PI3K, leading to altered cellular responses. In terms of gene expression, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can act as an epigenetic modulator, affecting the transcription of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of target proteins. Conversely, it can activate certain phosphatases by stabilizing their active conformation. Additionally, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can influence gene expression by binding to transcription factors or modifying histones, thereby altering chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can lead to sustained changes in cell signaling and gene expression, potentially resulting in altered cellular phenotypes .

Dosage Effects in Animal Models

The effects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine in animal models are dose-dependent. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects such as cytotoxicity and organ damage. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine within tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression. Alternatively, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism. The precise subcellular localization of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is essential for its role in regulating cellular processes .

属性

IUPAC Name |

8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSMVFDDWZEINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=C(C2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346322 | |

| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-96-2 | |

| Record name | 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。